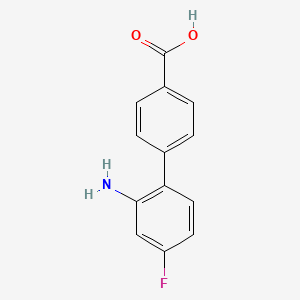
4-(2-Amino-4-fluorophenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-4-fluorophenyl)benzoic acid is an organic compound that belongs to the benzoic acid family It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, which is further connected to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-fluorophenyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2-Amino-4-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in the formation of a nitro compound, while reduction of the nitro group yields the original amino compound.
科学的研究の応用
4-(2-Amino-4-fluorophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(2-Amino-4-fluorophenyl)benzoic acid involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. Additionally, it inhibits the PI3K/AKT and NF-κB signaling pathways, which are involved in inflammation and cancer development.
類似化合物との比較
Similar Compounds
- 2-(4-Fluorophenyl)amino)benzoic acid
- 4-Fluoro-N-phenylaniline
- Bis(4-fluorophenyl)amine
Uniqueness
4-(2-Amino-4-fluorophenyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple signaling pathways makes it a valuable compound for research in various fields .
特性
分子式 |
C13H10FNO2 |
|---|---|
分子量 |
231.22 g/mol |
IUPAC名 |
4-(2-amino-4-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H10FNO2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17) |
InChIキー |
SIJKIHRBMKCNQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





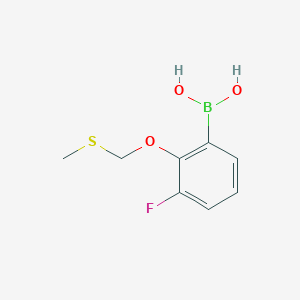
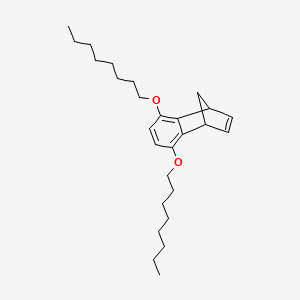

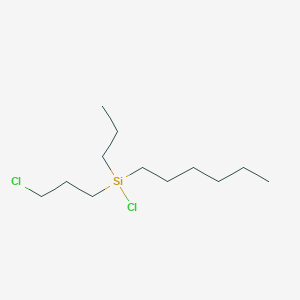
![1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12615054.png)
![3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12615057.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12615060.png)
![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine](/img/structure/B12615067.png)
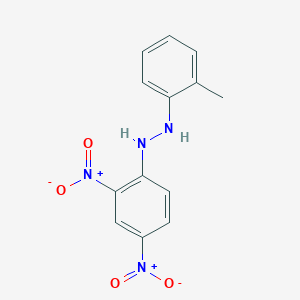
![2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B12615072.png)
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-naphthalen-2-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12615092.png)
